molecular formula C21H18N6O B2689088 N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide CAS No. 1019105-79-3

N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide

Cat. No. B2689088
CAS RN: 1019105-79-3
M. Wt: 370.416
InChI Key: JUPODUKCPGASQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystal structure of a related compound was determined to be triclinic .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the 1 H NMR spectrum of a related compound was reported .

Scientific Research Applications

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Researchers have synthesized related pyrazole-bearing compounds and evaluated their antitumor potential against different cell lines . Further investigations could explore its mechanism of action and efficacy in cancer treatment.

Antileishmanial Activity

Pyrazole derivatives have been associated with potent antileishmanial effects. Considering the compound’s structure, it may exhibit activity against Leishmania parasites. In vitro studies could assess its effectiveness in combating leishmaniasis .

Antimalarial Activity

Given the diverse pharmacological effects of pyrazole-containing compounds, exploring this compound’s antimalarial potential is warranted. Molecular simulation studies could shed light on its interactions with relevant targets, such as enzymes involved in malaria parasite survival .

Future Directions

Pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities . Therefore, “N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide” and similar compounds could potentially be researched further for their applications in this field .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases like p70s6kβ

Mode of Action

This interaction could potentially alter cellular processes, but more research is needed to confirm this .

Biochemical Pathways

Given that similar compounds have shown activity on kinases , it’s possible that this compound could affect pathways regulated by these enzymes. These could include signal transduction pathways, cell growth and proliferation pathways, among others.

Result of Action

Based on the activity of similar compounds, it’s possible that this compound could have effects on cellular processes regulated by its target kinases .

properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-13-14-27(26-15)20-12-11-19(24-25-20)22-17-7-9-18(10-8-17)23-21(28)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPODUKCPGASQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide

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